molecular formula C11H21ClN2O B2774925 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide CAS No. 793727-78-3

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide

Cat. No.: B2774925
CAS No.: 793727-78-3
M. Wt: 232.75
InChI Key: ICIGXMKPOAIAKM-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C11H20N2O•HCl and a molecular weight of 232.75 . This compound is known for its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, making it a valuable tool in various scientific studies.

Preparation Methods

The synthesis of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves several steps. One common method includes the reaction of 1-(dimethylamino)cyclohexylmethanol with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for synthesizing other complex molecules. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be explored for its potential therapeutic applications, although specific uses in this field are still under investigation .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide include:

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12/h3-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIGXMKPOAIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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